N-[3-(cyclopentyloxy)propyl]-2-(2-thienyl)acetamide
Description
Synthesis Analysis
The synthesis of N-[3-(cyclopentyloxy)propyl]-2-(2-thienyl)acetamide and related compounds involves multiple steps, including N-chloroacetylation and N-alkylation. These processes are crucial for forming the desired acetamide derivatives, which are characterized using techniques such as 1H NMR, IR, and MS (Yang Jing, 2010). Additionally, enantio- and diastereoselective synthesis methods have been employed to create key intermediates for compounds like (+)-cyclaradine, showcasing the complexity and precision required in the synthesis of such molecules (Yoshihiko Norimine et al., 1998).
Molecular Structure Analysis
The molecular structure of N-[3-(cyclopentyloxy)propyl]-2-(2-thienyl)acetamide derivatives is characterized using advanced spectroscopic techniques, providing detailed insights into their conformation and electronic properties. For instance, compounds synthesized from thiophene and related molecules are analyzed using NMR and MS to elucidate their structure (G. Eller, W. Holzer, 2006).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds often involve interactions with enzymes or other chemical agents, leading to the formation of various derivatives with distinct pharmacological activities. This highlights the compound's versatility and potential for development into therapeutically relevant agents. For example, the synthesis and evaluation of N-phenoxypropylacetamide derivatives for antiulcer activity demonstrate the compound's potential in medicinal chemistry (I. Ueda et al., 1990).
Physical Properties Analysis
The physical properties of N-[3-(cyclopentyloxy)propyl]-2-(2-thienyl)acetamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application and effectiveness. The crystal structure and hydrogen bonding patterns play a significant role in determining the stability and reactivity of these compounds (Yonas Habtegiorghies Belay et al., 2012).
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and potential for undergoing a range of chemical transformations, are fundamental aspects of N-[3-(cyclopentyloxy)propyl]-2-(2-thienyl)acetamide. These properties are investigated through experimental and theoretical methods, leading to a deeper understanding of the compound's behavior in chemical syntheses and applications (A. Nikonov et al., 2016).
properties
IUPAC Name |
N-(3-cyclopentyloxypropyl)-2-thiophen-2-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c16-14(11-13-7-3-10-18-13)15-8-4-9-17-12-5-1-2-6-12/h3,7,10,12H,1-2,4-6,8-9,11H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJKRSKNPQYVCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCCCNC(=O)CC2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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